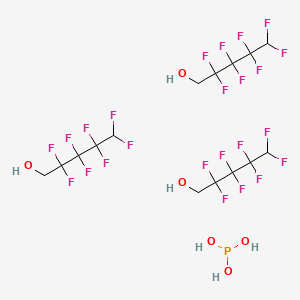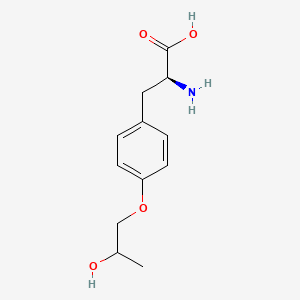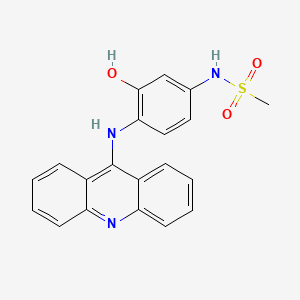
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 This compound is known for its unique structure, which includes an acridine moiety, a hydroxyphenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- typically involves the reaction of 9-aminoacridine with 4-chloro-3-hydroxybenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acridine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has shown potential as a fluorescent probe for studying biological systems due to its acridine moiety, which exhibits fluorescence properties.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The acridine moiety intercalates into DNA, disrupting the DNA structure and inhibiting the replication process. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .
Comparison with Similar Compounds
Similar Compounds
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(4-amino-3-methoxyphenyl)methanesulfonamide: Contains an amino group instead of the acridine moiety.
N-(4-cyanophenyl)methanesulfonamide: Contains a cyano group instead of the acridine moiety.
Uniqueness
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- is unique due to its combination of the acridine moiety and the hydroxyphenyl group. This combination imparts specific chemical and biological properties, such as fluorescence and potential anticancer activity, which are not observed in the similar compounds listed above .
Properties
CAS No. |
64894-86-6 |
|---|---|
Molecular Formula |
C20H17N3O3S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H17N3O3S/c1-27(25,26)23-13-10-11-18(19(24)12-13)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,23-24H,1H3,(H,21,22) |
InChI Key |
BQGVCWLQFXUBCI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



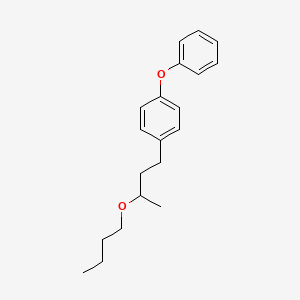
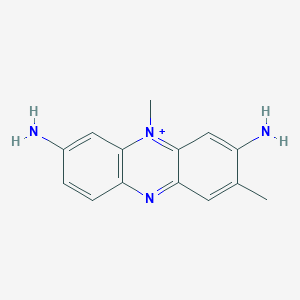
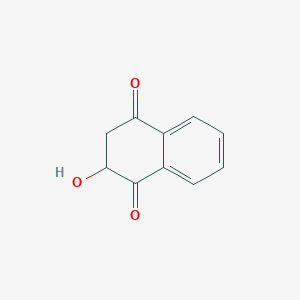
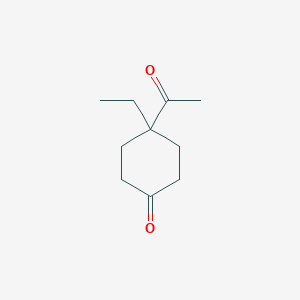

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)
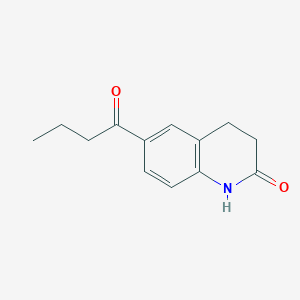
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
